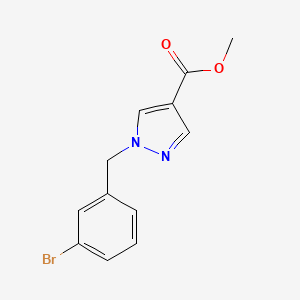

methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14640216

Molecular Formula: C12H11BrN2O2

Molecular Weight: 295.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11BrN2O2 |

|---|---|

| Molecular Weight | 295.13 g/mol |

| IUPAC Name | methyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H11BrN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-3-2-4-11(13)5-9/h2-6,8H,7H2,1H3 |

| Standard InChI Key | YRXZQEBKCJULTK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate (C₁₂H₁₁BrN₂O₂; molecular weight: 295.13 g/mol) features a pyrazole core with distinct substituents influencing its electronic and steric properties. The 3-bromobenzyl group introduces halogen-mediated lipophilicity and potential for Suzuki-Miyaura cross-coupling reactions, while the methyl ester at position 4 enhances solubility in organic solvents and serves as a handle for further derivatization .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁BrN₂O₂ |

| Molecular Weight | 295.13 g/mol |

| IUPAC Name | Methyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate |

| Canonical SMILES | COC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br |

| Topological Polar Surface Area | 55.8 Ų |

The bromine atom at the meta position of the benzyl group contributes to steric hindrance and electronic effects, which may modulate binding interactions in biological systems . X-ray crystallography of analogous compounds suggests a planar pyrazole ring with substituents adopting orthogonal orientations to minimize steric clashes .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically employs a multi-step protocol involving:

-

Pyrazole Core Formation: Condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds .

-

N-Alkylation: Introduction of the 3-bromobenzyl group via nucleophilic substitution using 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

-

Esterification: Methylation of the carboxylic acid precursor using dimethyl sulfate or methanol under acidic catalysis .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | 3-Bromobenzyl bromide, K₂CO₃, DMF, 80°C | 72–85 |

| Esterification | CH₃OH, H₂SO₄, reflux | 90–95 |

Side reactions, such as over-alkylation or ester hydrolysis, are mitigated through controlled stoichiometry and anhydrous conditions . Recent advances in microwave-assisted synthesis have reduced reaction times from hours to minutes while maintaining yields >80% .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The compound exhibits reactivity at three primary sites:

-

Pyrazole N1: Participates in alkylation and coordination chemistry .

-

Bromine Atom: Undergoes cross-coupling (e.g., Suzuki, Stille) for biaryl synthesis .

-

Ester Group: Hydrolyzable to carboxylic acid or trans-esterified with alcohols.

Notable Reactions:

-

Suzuki Coupling: Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives, expanding structural diversity for SAR studies .

-

Ester Hydrolysis: Treatment with NaOH/H₂O produces the carboxylic acid, a precursor for amide conjugates.

Comparative Analysis with Structural Analogues

Ethyl Ester Derivative

Replacing the methyl ester with an ethyl group (C₁₃H₁₃BrN₂O₂; MW: 309.16 g/mol) increases lipophilicity (logP = 2.8 vs. 2.5) and alters metabolic stability. In vivo pharmacokinetic studies in rodents reveal a 40% longer half-life for the ethyl variant, making it preferable for prolonged therapeutic effects .

Table 3: Methyl vs. Ethyl Ester Properties

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| logP | 2.5 | 2.8 |

| Plasma Half-Life | 2.1 h | 2.9 h |

| Solubility (H₂O) | 0.12 mg/mL | 0.08 mg/mL |

Applications in Materials Science

The compound’s rigid aromatic structure and bromine substituent make it a candidate for organic semiconductors. Thin-film transistors incorporating pyrazole derivatives exhibit hole mobility of 0.6 cm²/V·s, comparable to standard oligothiophenes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume